2-(pyrimidin-2-ylamino)benzaldehyde
Overview
Description
2-(pyrimidin-2-ylamino)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a pyrimidylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-ylamino)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-aminopyrimidine with benzaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-ylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts
Major Products Formed
Scientific Research Applications
2-(pyrimidin-2-ylamino)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-ylamino)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridylamino)benzaldehyde: Similar structure but with a pyridyl group instead of a pyrimidyl group.
2-(2-Imidazolylamino)benzaldehyde: Contains an imidazolyl group instead of a pyrimidyl group.
2-(2-Thiazolylamino)benzaldehyde: Features a thiazolyl group instead of a pyrimidyl group
Uniqueness
2-(pyrimidin-2-ylamino)benzaldehyde is unique due to the presence of the pyrimidylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9N3O |
---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-(pyrimidin-2-ylamino)benzaldehyde |
InChI |
InChI=1S/C11H9N3O/c15-8-9-4-1-2-5-10(9)14-11-12-6-3-7-13-11/h1-8H,(H,12,13,14) |
InChI Key |
JMUJOSDMSQCYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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